

Spectroscopic data for (Z)-2-Heptenal (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Heptenal, (Z)-

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A comprehensive analysis of the spectroscopic data for (Z)-2-Heptenal is presented in this technical guide, intended for researchers and professionals in the fields of chemistry and drug development. This document provides a detailed summary of its mass spectrometry, infrared, and nuclear magnetic resonance data, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

(Z)-2-Heptenal, also known as cis-2-Heptenal, is an organic compound with the molecular formula $C_7H_{12}O$ and a molecular weight of 112.17 g/mol [1][2][3]. As an α,β -unsaturated aldehyde, its spectroscopic characteristics are defined by the carbonyl group, the carbon-carbon double bond, and the alkyl chain.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of (Z)-2-Heptenal provides key information about its molecular weight and fragmentation pattern. The molecular ion peak $[M]^+$ is observed, and characteristic fragmentation includes α -cleavage and McLafferty rearrangement, which are typical for aldehydes[4][5][6].

Table 1: Mass Spectrometry Data for (Z)-2-Heptenal

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
112	~10	[M] ⁺ Molecular Ion
83	~65	[M - CHO] ⁺
55	~60	[C ₄ H ₇] ⁺
41	100	[C ₃ H ₅] ⁺ (Base Peak)
27	~66	[C ₂ H ₃] ⁺

Data sourced from the NIST WebBook for (Z)-2-Heptenal.[1]

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-2-Heptenal is characterized by strong absorptions corresponding to the carbonyl (C=O) and alkene (C=C) stretches, as well as the distinctive aldehyde C-H stretch. The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated aldehyde[4][7].

Table 2: Characteristic Infrared Absorption Bands for (Z)-2-Heptenal

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aldehyde C-H	Stretch	2830-2695 (often two bands)	Medium
Alkyl C-H	Stretch	3000-2850	Medium-Strong
Carbonyl (C=O)	Stretch	1710-1685	Strong
Alkene (C=C)	Stretch	~1640	Medium
C-H (vinylic)	Bend	~970	Medium

Expected ranges are based on typical values for α,β -unsaturated aldehydes.[5][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum for (Z)-2-Heptenal is not readily available, the expected chemical shifts for its proton (^1H) and carbon (^{13}C) nuclei can be predicted based on its structure. The aldehyde proton is highly deshielded, appearing far downfield. Protons on the double bond and adjacent to the carbonyl group also have characteristic chemical shifts[5][8][9].

Table 3: Predicted ^1H NMR Chemical Shifts for (Z)-2-Heptenal

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H1 (Aldehyde)	9.4 - 9.5	Doublet
H2 (Vinylic)	6.0 - 6.2	Doublet of Triplets
H3 (Vinylic)	6.7 - 6.9	Doublet of Triplets
H4 (Allylic)	2.2 - 2.4	Quartet
H5	1.4 - 1.6	Sextet
H6	1.2 - 1.4	Sextet
H7 (Methyl)	0.8 - 1.0	Triplet

Table 4: Predicted ^{13}C NMR Chemical Shifts for (Z)-2-Heptenal

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (Carbonyl)	190 - 195
C2 (Vinylic)	130 - 135
C3 (Vinylic)	155 - 160
C4	30 - 35
C5	25 - 30
C6	20 - 25
C7	13 - 15

Predicted values are based on standard chemical shift ranges for α,β -unsaturated aldehydes. [\[5\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Preparation:** A dilute solution of (Z)-2-Heptenal is prepared in a volatile organic solvent, such as methanol or dichloromethane.
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer (GC-MS). The GC column separates the analyte from any impurities.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

- **Detection:** An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

- **Instrument Preparation:** The Fourier-Transform Infrared (FTIR) spectrometer and the ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean ATR crystal (typically diamond or germanium) is collected to subtract atmospheric and crystal absorbances.
- **Sample Application:** A single drop of neat liquid (Z)-2-Heptenal is placed directly onto the surface of the ATR crystal.
- **Data Acquisition:** The IR beam is directed through the crystal at an angle, allowing it to reflect multiple times. At each reflection, the beam penetrates a small distance into the sample, and wavelength-specific absorption occurs. The attenuated beam is then directed to the detector.
- **Spectrum Generation:** An interferogram is generated and then subjected to a Fourier transform by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
- **Cleaning:** The sample is carefully wiped from the crystal using a soft tissue soaked in an appropriate solvent (e.g., isopropanol), and the crystal is dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

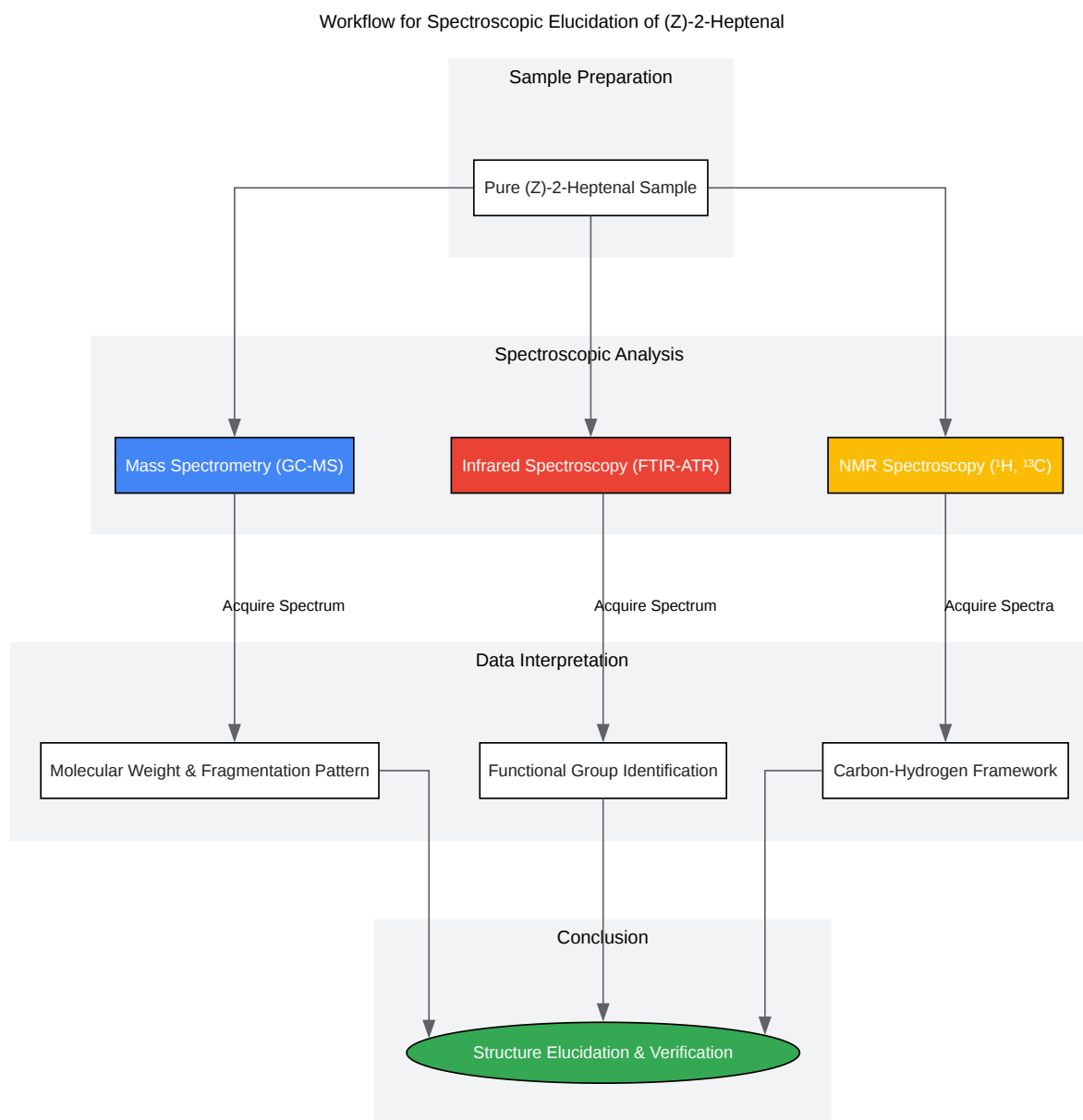
- **Sample Preparation:** Approximately 5-10 mg of (Z)-2-Heptenal is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the magnet. The spectrometer is instructed to lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- **Tuning and Shimming:** The probe is tuned to the specific frequencies of the nuclei being observed (^1H and ^{13}C). The magnetic field homogeneity is then optimized through a process

called shimming to ensure sharp, well-resolved signals.

- Data Acquisition:
 - For ^1H NMR, a series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded. The experiment is repeated for a number of scans to improve the signal-to-noise ratio.
 - For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a greater number of scans are required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.
- Data Processing: The accumulated FID is Fourier transformed to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0.00 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like (Z)-2-Heptenal.



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Workflow for the spectroscopic analysis of an organic compound.

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